molecular formula C18H22N6O2 B7763682 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid

Cat. No.: B7763682
M. Wt: 354.4 g/mol
InChI Key: HNSRLBBWAXTAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid is a complex organic compound that features a benzoic acid core linked to a triazine ring substituted with pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and pyrrolidine under basic conditions.

    Attachment of the Benzoic Acid Moiety: The amino group on the triazine ring is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, potentially altering the functional groups on the benzoic acid or triazine rings.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups attached to the triazine or benzoic acid moieties.

Scientific Research Applications

4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazine ring and pyrrolidine groups could interact with the target protein through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

    4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

The uniqueness of 4-{[4,6-Di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}benzoic acid lies in its combination of a benzoic acid moiety with a highly substituted triazine ring

Properties

IUPAC Name

4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c25-15(26)13-5-7-14(8-6-13)19-16-20-17(23-9-1-2-10-23)22-18(21-16)24-11-3-4-12-24/h5-8H,1-4,9-12H2,(H,25,26)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSRLBBWAXTAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.